molecular formula C6H5ClN4O B1432325 3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl- CAS No. 62900-24-7

3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-

Cat. No.: B1432325
CAS No.: 62900-24-7
M. Wt: 184.58 g/mol
InChI Key: VGLSQSXTWKWMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidines represent an important class of heterocyclic compounds known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .


Synthesis Analysis

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . In another study, a series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is similar to that of purines, making them bioisosteres . This structure allows them to exhibit promising pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines involve the formation of pyrazol-3-one substrates . Further chemical reactions lead to the formation of the final pyrazolo[3,4-d]pyrimidine compounds .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines involves the inhibition of eukaryotic protein kinases . This inhibition is associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential as TRK inhibitors . Additionally, their potential antimicrobial properties could be explored further .

Properties

IUPAC Name

6-chloro-4-methyl-5,6-dihydropyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-2-3-4(9-6(7)8-2)10-11-5(3)12/h6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLSQSXTWKWMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(N1)Cl)N=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 2
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 3
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 4
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 5
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-
Reactant of Route 6
3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.